![molecular formula C14H10IN3O2S B12950606 N-(7-Iodo-4-methoxythiazolo[4,5-c]pyridin-2-yl)benzamide](/img/structure/B12950606.png)
N-(7-Iodo-4-methoxythiazolo[4,5-c]pyridin-2-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(7-Iodo-4-methoxythiazolo[4,5-c]pyridin-2-yl)benzamide is a heterocyclic compound that belongs to the thiazolo[4,5-c]pyridine family. These compounds are known for their diverse pharmacological activities and potential therapeutic applications. The presence of iodine and methoxy groups in the structure enhances its reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(7-Iodo-4-methoxythiazolo[4,5-c]pyridin-2-yl)benzamide typically involves the annulation of a thiazole ring to a pyridine derivative. One common method involves the reaction of 4-methoxypyridine-2-carboxylic acid with thioamide in the presence of iodine and a suitable base. The reaction is carried out under reflux conditions, and the product is purified by recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
N-(7-Iodo-4-methoxythiazolo[4,5-c]pyridin-2-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.
Reduction: The iodine atom can be reduced to a hydrogen atom using reducing agents like sodium borohydride.
Substitution: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of N-(7-oxo-4-methoxythiazolo[4,5-c]pyridin-2-yl)benzamide.
Reduction: Formation of N-(7-hydro-4-methoxythiazolo[4,5-c]pyridin-2-yl)benzamide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(7-Iodo-4-methoxythiazolo[4,5-c]pyridin-2-yl)benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an antimicrobial and antifungal agent.
Medicine: Investigated for its anticancer properties and potential as a histamine H3 receptor antagonist.
Industry: Utilized in the development of new materials with specific electronic and optical properties
Mechanism of Action
The mechanism of action of N-(7-Iodo-4-methoxythiazolo[4,5-c]pyridin-2-yl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity. For example, as a histamine H3 receptor antagonist, it blocks the receptor’s action, leading to increased release of neurotransmitters. The presence of the iodine atom enhances its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
N-(4-Methoxythiazolo[4,5-c]pyridin-2-yl)benzamide: Lacks the iodine atom, resulting in lower reactivity and biological activity.
N-(7-Iodo-4-methylthiazolo[4,5-c]pyridin-2-yl)benzamide: Contains a methyl group instead of a methoxy group, affecting its solubility and pharmacokinetics.
Uniqueness
N-(7-Iodo-4-methoxythiazolo[4,5-c]pyridin-2-yl)benzamide is unique due to the presence of both iodine and methoxy groups, which enhance its reactivity, binding affinity, and biological activity. This makes it a valuable compound for various scientific and industrial applications .
Properties
Molecular Formula |
C14H10IN3O2S |
|---|---|
Molecular Weight |
411.22 g/mol |
IUPAC Name |
N-(7-iodo-4-methoxy-[1,3]thiazolo[4,5-c]pyridin-2-yl)benzamide |
InChI |
InChI=1S/C14H10IN3O2S/c1-20-13-10-11(9(15)7-16-13)21-14(17-10)18-12(19)8-5-3-2-4-6-8/h2-7H,1H3,(H,17,18,19) |
InChI Key |
ZDUJSSOLWHUQHA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC=C(C2=C1N=C(S2)NC(=O)C3=CC=CC=C3)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


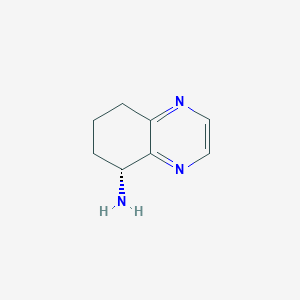
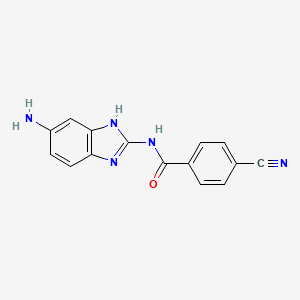

![6-(tert-Butyl) 2,4-diethyl 7,8-dihydropyrido[4,3-d]pyrimidine-2,4,6(5H)-tricarboxylate](/img/structure/B12950539.png)
![Benzoic acid, 3-[2,4-dioxo-3-(4-phenoxyphenyl)-1-imidazolidinyl]-](/img/structure/B12950546.png)
![(2R,3R,4S,5R)-2-[12-(furan-3-yl)-3-methyl-3,7,9,11-tetrazatricyclo[6.4.0.02,6]dodeca-1(12),2(6),4,8,10-pentaen-7-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B12950548.png)
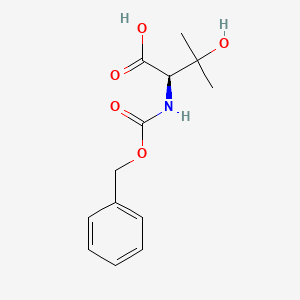
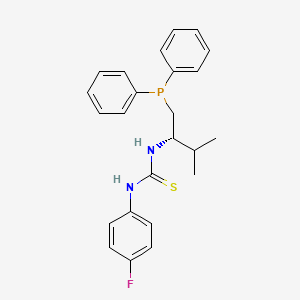
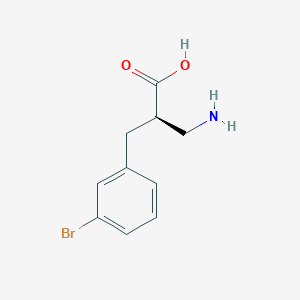

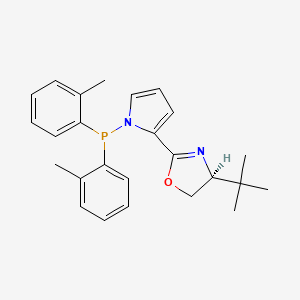
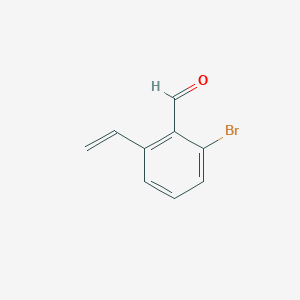
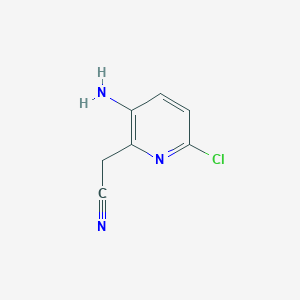
![azane;[(2R)-3-[hydroxy-[(1R,2R,3S,4R,5R,6S)-2,3,6-trihydroxy-4,5-diphosphonooxycyclohexyl]oxyphosphoryl]oxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate](/img/structure/B12950608.png)
